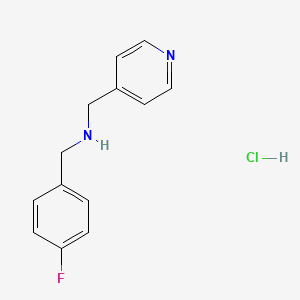

(4-Fluorobenzyl)(4-pyridinylmethyl)amine hydrochloride

Description

(4-Fluorobenzyl)(4-pyridinylmethyl)amine hydrochloride is a secondary amine hydrochloride derivative featuring a 4-fluorobenzyl group and a 4-pyridinylmethyl group. The compound is synthesized via nucleophilic substitution reactions, as described in , where 4-fluorobenzyl bromide and 2-(chloromethyl)pyridine hydrochloride are reacted in the presence of NaH and DMF . Its hydrochloride salt improves stability and solubility for pharmaceutical applications.

Properties

IUPAC Name |

1-(4-fluorophenyl)-N-(pyridin-4-ylmethyl)methanamine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13FN2.ClH/c14-13-3-1-11(2-4-13)9-16-10-12-5-7-15-8-6-12;/h1-8,16H,9-10H2;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LLYJUQHYADGLIA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CNCC2=CC=NC=C2)F.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14ClFN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.71 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Fluorobenzyl)(4-pyridinylmethyl)amine hydrochloride typically involves the reaction of 4-fluorobenzylamine with 4-pyridinecarboxaldehyde under reductive amination conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium triacetoxyborohydride or sodium cyanoborohydride in a suitable solvent like methanol or ethanol. The resulting amine is then treated with hydrochloric acid to obtain the hydrochloride salt.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for reagent addition, and efficient purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(4-Fluorobenzyl)(4-pyridinylmethyl)amine hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into its corresponding amine or other reduced forms.

Substitution: The fluorine atom on the benzyl group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction may produce primary amines. Substitution reactions can introduce various functional groups onto the benzyl ring.

Scientific Research Applications

Synthesis and Structure-Activity Relationship

The synthesis of (4-Fluorobenzyl)(4-pyridinylmethyl)amine hydrochloride typically involves the reaction of 4-fluorobenzyl chloride with 4-pyridinylmethanamine under controlled conditions. The resulting compound has been studied for its structure-activity relationship (SAR), revealing insights into how modifications to its structure can influence biological activity.

Key Findings in SAR Studies

- Inhibition Potency : Variations in the substituents on the benzyl and pyridine rings have been shown to affect the compound's potency against specific biological targets. For instance, compounds with different halogen substitutions demonstrated varying degrees of inhibition against ion channels, which are critical in neuronal signaling .

- Selectivity : The introduction of different functional groups has been explored to enhance selectivity towards specific receptors or enzymes. For example, analogs containing a methoxy group exhibited improved selectivity in binding to their targets compared to their unsubstituted counterparts .

Biological Activities

The biological activities of this compound have been investigated across several studies, highlighting its potential as a therapeutic agent.

Neurological Applications

Research indicates that derivatives of this compound may act as modulators of voltage-gated potassium channels, which are crucial in managing neuronal excitability. Specifically, it has been noted that related compounds can improve conduction in demyelinated axons, suggesting potential applications in treating neurological disorders such as multiple sclerosis .

Antiviral Properties

Studies have shown that certain analogs exhibit antiviral activity against mosquito-borne viruses like Zika and dengue fever. The mechanism involves inhibiting specific ion channels that the viruses exploit for replication .

Cancer Research

The compound has also been evaluated for its anticancer properties. In vitro studies demonstrated that it could induce apoptosis in cancer cell lines by modulating key signaling pathways involved in cell survival and proliferation .

Case Studies

Several case studies illustrate the practical applications of this compound:

Mechanism of Action

The mechanism of action of (4-Fluorobenzyl)(4-pyridinylmethyl)amine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as a ligand for certain receptors or enzymes, modulating their activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Substituent Variations on the Benzyl Group

Bis(4-fluorobenzyl)amine Hydrochloride ():

This compound replaces the pyridinylmethyl group with a second 4-fluorobenzyl group. The dual fluorobenzyl structure increases molecular weight (MW: 233.26 g/mol) and lipophilicity, making it a reactant in antiviral drug synthesis .(4-Chloro-benzyl)-(S)-pyrrolidin-3-yl-amine Hydrochloride ():

Substitution of fluorine with chlorine and pyridine with pyrrolidine alters electronic properties. Chlorine’s larger atomic size and lower electronegativity may reduce binding specificity compared to fluorine .

Table 1: Substituent Comparison

| Compound Name | Molecular Formula | MW (g/mol) | Key Substituents | CAS Number | Application |

|---|---|---|---|---|---|

| (4-Fluorobenzyl)(4-pyridinylmethyl)amine HCl | C₁₃H₁₄ClFN₂ | 248.72 | 4-Fluorobenzyl, 4-Pyridinylmethyl | - | Potential CNS targeting |

| Bis(4-fluorobenzyl)amine HCl | C₁₄H₁₃ClF₂N | 233.26 | Dual 4-Fluorobenzyl | 646051-52-7 | Antiviral drug synthesis |

| (4-Chloro-benzyl)-pyrrolidin-3-yl-amine HCl | C₁₁H₁₆Cl₂N₂ | 259.17 | 4-Chlorobenzyl, Pyrrolidine | 1431966-72-1 | Not specified |

Variations in the Amine Backbone

- (4-Fluoro-benzyl)-piperidin-3-ylmethyl-amine Hydrochloride (): Replacing the pyridine ring with a piperidine ring introduces a saturated nitrogen-containing ring.

N-Methyl-N-(4-pyridinylmethyl)amine ():

This analog lacks the fluorobenzyl group, resulting in a simpler structure (MW: 122.16 g/mol). The absence of fluorine may reduce metabolic stability compared to the target compound .

Table 2: Amine Backbone Comparison

| Compound Name | Molecular Formula | MW (g/mol) | Backbone Structure | Key Properties |

|---|---|---|---|---|

| (4-Fluorobenzyl)(4-pyridinylmethyl)amine HCl | C₁₃H₁₄ClFN₂ | 248.72 | Pyridine | Aromatic, basic |

| (4-Fluoro-benzyl)-piperidin-3-ylmethyl-amine HCl | C₁₃H₂₀ClFN₂ | 258.77 | Piperidine | Saturated, flexible |

| N-Methyl-N-(4-pyridinylmethyl)amine | C₇H₁₀N₂ | 122.16 | Pyridine | Simple, lower lipophilicity |

Halogen and Aromatic Ring Modifications

- N-(4-Fluorobenzyl)-1-butanamine Hydrochloride (): Replacing the pyridinylmethyl group with a butyl chain simplifies the structure, reducing aromaticity and altering solubility .

Biological Activity

(4-Fluorobenzyl)(4-pyridinylmethyl)amine hydrochloride is a compound of interest due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The compound consists of a fluorobenzyl group and a pyridinylmethyl moiety, contributing to its unique pharmacological profile. The presence of the fluorine atom enhances lipophilicity, potentially improving cell membrane permeability.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

- Antiviral Activity : Related compounds have shown promise in inhibiting viral infections by interacting with specific molecular targets.

- Antimicrobial Effects : The compound has been evaluated for its inhibitory effects against various pathogens.

- Enzyme Inhibition : It has demonstrated the ability to inhibit enzymes such as tyrosinase, which is relevant for conditions like hyperpigmentation.

Enzyme Inhibition Studies

A study investigated the inhibitory effects of derivatives of 4-fluorobenzylpiperazine on Agaricus bisporus tyrosinase. The results indicated that several compounds exhibited low micromolar IC50 values, showcasing effective inhibition without cytotoxicity. For instance:

| Compound | IC50 (μM) | Remarks |

|---|---|---|

| 5b | 1.11 ± 0.09 | Competitive inhibitor |

| 5c | 1.80 ± 0.13 | Effective against tyrosinase |

| 9 | 40.43 ± 2.00 | Least effective in series |

These findings suggest that modifications to the structure can enhance enzyme affinity and selectivity .

Case Studies and Research Findings

- Antiviral Potency : In preclinical studies, related compounds showed increased potency against alphavirus infections, suggesting that structural modifications can lead to significant enhancements in antiviral activity .

- Cytotoxicity Assessment : Research on aminobenzylphenols indicated that certain derivatives could effectively induce apoptosis in cancer cells, with IC50 values ranging from 10–30 μM, highlighting their potential as anticancer agents .

- Mechanisms of Action : Investigations into the mechanisms revealed that compounds could disrupt cellular processes by targeting critical pathways involved in cell proliferation and survival. For instance, alterations in LDH enzyme activity were noted in treated cancer cells, indicating a possible mechanism for inducing cell death .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (4-fluorobenzyl)(4-pyridinylmethyl)amine hydrochloride, and how do reaction conditions influence yield?

- Methodology :

- Mannich Reaction : Use paraformaldehyde, 4-pyridinylmethylamine, and 4-fluorobenzyl chloride under reflux in ethanol (80–90°C, 12–24 hrs). Quench with HCl to precipitate the hydrochloride salt .

- Alternative Route : React 4-fluorobenzylamine hydrochloride with 4-pyridinecarboxaldehyde via reductive amination (NaBH₃CN in methanol, 0°C to RT, 6 hrs) .

- Yield Optimization : Catalytic acid (e.g., acetic acid) improves imine formation; inert atmosphere (N₂/Ar) prevents oxidation of intermediates .

- Data Table :

| Catalyst | Solvent | Temp (°C) | Yield (%) | Reference |

|---|---|---|---|---|

| None | Ethanol | 80 | 72 | |

| Acetic Acid | Methanol | 25 | 88 |

Q. How should researchers characterize the purity and structural integrity of this compound?

- Analytical Techniques :

- NMR : ¹H/¹³C NMR to confirm fluorobenzyl (δ 7.2–7.4 ppm, aromatic) and pyridinylmethyl (δ 8.4–8.6 ppm, pyridine-H) groups .

- HPLC : Reverse-phase C18 column (ACN/water + 0.1% TFA), UV detection at 254 nm; purity >98% required for biological assays .

- Elemental Analysis : Match calculated vs. observed C, H, N, Cl, F percentages (e.g., C: 56.2%, H: 4.7%, N: 9.1%) .

Q. What solubility and stability profiles are critical for handling this compound?

- Solubility :

- Highly soluble in polar solvents (water, DMSO, methanol) due to hydrochloride salt form.

- Limited solubility in non-polar solvents (e.g., hexane, chloroform) .

- Stability :

- Hygroscopic: Store under argon at –20°C in desiccants (silica gel) .

- Degrades at >200°C; monitor via TGA .

Advanced Research Questions

Q. How can enantiomeric purity be achieved if chiral centers are introduced during synthesis?

- Chiral Resolution :

- Use chiral HPLC columns (e.g., Chiralpak IA) with hexane/isopropanol (90:10) mobile phase .

- Alternatively, employ chiral auxiliaries (e.g., (R)-BINOL) during reductive amination to control stereochemistry .

Q. What strategies address discrepancies in biological activity data across studies?

- Troubleshooting Framework :

Purity Verification : Recheck via HPLC-MS to rule out impurities (e.g., unreacted 4-fluorobenzylamine) .

Solvent Effects : Compare activity in DMSO vs. saline; aggregation in DMSO may skew results .

Receptor Binding Assays : Use radiolabeled ligands (e.g., ³H-agonist) to confirm target engagement .

Q. How can computational modeling guide the design of derivatives with enhanced binding affinity?

- Methods :

- Docking Studies : Use AutoDock Vina with receptor structures (PDB IDs) to predict interactions at the 4-fluorobenzyl moiety .

- QSAR Analysis : Correlate substituent electronegativity (e.g., –F vs. –Cl) with activity; fluorine’s electron-withdrawing effect enhances receptor binding .

- Data Table :

| Substituent | Binding Energy (kcal/mol) | Bioactivity (IC₅₀, nM) |

|---|---|---|

| –F | –9.2 | 12 ± 1.5 |

| –Cl | –8.7 | 28 ± 3.2 |

Q. What mechanistic insights explain its role in catalytic or enzymatic systems?

- Hypothesis Testing :

- Inhibition Kinetics : Perform Lineweaver-Burk plots to determine if inhibition is competitive/non-competitive (e.g., with acetylcholinesterase) .

- Spectroscopic Probes : Use fluorescence quenching to monitor interactions with enzymes (e.g., lysozyme) .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.